molecular formula C10H11IO4 B13674852 Methyl 2-iodo-4,6-dimethoxybenzoate

Methyl 2-iodo-4,6-dimethoxybenzoate

Cat. No.: B13674852
M. Wt: 322.10 g/mol
InChI Key: ORJYJNWUPXZGNF-UHFFFAOYSA-N
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Description

Methyl 2-iodo-4,6-dimethoxybenzoate is an organic compound with the molecular formula C10H11IO4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are substituted with iodine and methoxy groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-iodo-4,6-dimethoxybenzoate typically involves the iodination of methyl 4,6-dimethoxybenzoate. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-iodo-4,6-dimethoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 2-iodo-4,6-dimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2-iodo-4,6-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The iodine and methoxy groups on the benzene ring influence its reactivity and binding affinity to various biological molecules. The compound can act as an electrophile or nucleophile in different reactions, depending on the conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-iodo-4,6-dimethoxybenzoate is unique due to the presence of both iodine and methoxy groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H11IO4

Molecular Weight

322.10 g/mol

IUPAC Name

methyl 2-iodo-4,6-dimethoxybenzoate

InChI

InChI=1S/C10H11IO4/c1-13-6-4-7(11)9(10(12)15-3)8(5-6)14-2/h4-5H,1-3H3

InChI Key

ORJYJNWUPXZGNF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)I)C(=O)OC)OC

Origin of Product

United States

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